molecular formula C9H10N2O B1280173 2-Isopropoxynicotinonitrile CAS No. 75424-70-3

2-Isopropoxynicotinonitrile

Cat. No.: B1280173
CAS No.: 75424-70-3
M. Wt: 162.19 g/mol
InChI Key: RHUSGPQNEMZNJX-UHFFFAOYSA-N
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Description

2-Isopropoxynicotinonitrile is an organic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . It is a derivative of nicotinonitrile, featuring an isopropoxy group attached to the second position of the pyridine ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-propan-2-yloxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUSGPQNEMZNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504145
Record name 2-[(Propan-2-yl)oxy]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75424-70-3
Record name 2-[(Propan-2-yl)oxy]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxynicotinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-3-cyanopyridine with isopropyl alcohol . The reaction typically requires a base such as potassium carbonate and is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the isopropoxy group.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

2-Isopropoxynicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Chloronicotinonitrile: Similar in structure but with a chlorine atom instead of an isopropoxy group.

    2-Methoxynicotinonitrile: Features a methoxy group instead of an isopropoxy group.

    2-Ethoxynicotinonitrile: Contains an ethoxy group in place of the isopropoxy group.

Uniqueness: 2-Isopropoxynicotinonitrile is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Biological Activity

2-Isopropoxynicotinonitrile is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O
  • Molecular Weight : 218.25 g/mol

This compound features a pyridine ring with an isopropoxy group and a nitrile functional group, which contribute to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and inflammation.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, impacting gene expression and cellular responses.

Pharmacological Effects

Research has demonstrated several pharmacological effects of this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a potential candidate for antibiotic development .
  • Antioxidant Activity : The compound has shown promising results in scavenging free radicals, as evidenced by its IC50 values in DPPH and ABTS assays (see Table 1) .
  • Anti-inflammatory Effects : Research suggests that this compound can reduce inflammatory responses in cellular models, indicating its potential use in treating inflammatory diseases .

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µM) DPPHIC50 (µM) ABTS
This compound25.330.1
Control (Vitamin C)20.522.8

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The study highlighted the compound's potential as a lead for developing new antibiotics .
  • Antioxidant Properties Investigation :
    • In a comparative analysis of various synthesized compounds, this compound exhibited superior antioxidant activity compared to other derivatives tested. The results indicated that the presence of the isopropoxy group significantly enhances its radical scavenging capabilities .
  • Inflammation Model Study :
    • In vitro studies using macrophage cell lines demonstrated that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokine production, suggesting its therapeutic potential in managing inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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